2-{[1-(3-Chlorophenyl)propyl]amino}acetamide, also known as a derivative of amino acetamide, is a chemical compound that features a propyl chain substituted with a chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development.
The compound can be synthesized through various methods, with detailed procedures documented in patents and scientific literature. Notably, patents such as US10927095B2 provide insights into the synthesis and potential derivatives of similar compounds, indicating a broader context for its use in pharmaceuticals .
2-{[1-(3-Chlorophenyl)propyl]amino}acetamide falls under the classification of organic compounds, specifically within the categories of amides and amino compounds. Its structure incorporates both an amine and an acetamide functional group, which are pivotal for its biological activity.
The synthesis of 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide can be approached through several synthetic routes. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. For instance, employing solvents like dimethylformamide or acetonitrile can enhance solubility and reactivity during the coupling process.
The molecular formula for 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide is C12H16ClN2O. The structure features:
2-{[1-(3-Chlorophenyl)propyl]amino}acetamide can participate in various chemical reactions:
Reactions involving this compound often require specific conditions to promote reactivity without decomposing sensitive functional groups. For example, using mild acids or bases can facilitate nucleophilic attacks while minimizing side reactions.
The mechanism of action for 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide is primarily linked to its interaction with biological targets such as receptors or enzymes.
The quantitative analysis of binding affinities can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into its pharmacological potential.
2-{[1-(3-Chlorophenyl)propyl]amino}acetamide has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research and development within medicinal chemistry.
Sequential synthetic strategies remain the cornerstone for accessing this target compound, leveraging well-established organic transformations.
This approach exploits the electrophilicity of α-haloacetamides for C–N bond formation. 2-Chloro-N-(3-chlorophenyl)acetamide (CAS RN: 137639) serves as a key precursor, readily synthesized from 3-chloroaniline and chloroacetyl chloride [10]. Subsequent displacement of the chloride by 1-(3-chlorophenyl)propylamine (itself prepared via reductive amination of 3-chlorobenzaldehyde with propylamine) furnishes the target molecule. Optimization studies reveal critical parameters:
Table 1: Nucleophilic Displacement Optimization Data
Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | TEA | 50 | 6 | 88 |
Acetonitrile | DIPEA | 60 | 4 | 92 |
Dichloromethane | Pyridine | 40 | 8 | 78 |
Direct amide bond formation between 2-{[1-(3-chlorophenyl)propyl]amino}acetic acid and ammonia (or ammonia equivalents) is viable but less efficient. Carbodiimide-mediated coupling using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) as an additive provides superior results:
Table 2: Amide Coupling Reagent Performance
Coupling System | Solvent | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
EDCI/HOBt | DMF | 82 | 98 |
HATU/DIEA | DCM | 85 | 97 |
DMT-MM/ NMM | MeCN | 75 | 95 |
This versatile strategy constructs the crucial chiral secondary amine linkage. A one-pot or sequential process involves:
Critical Reductants & Conditions:
Table 3: Reductive Amination Reducing Agent Comparison
Reducing Agent | Solvent | Additive | Yield 1-(3-ClPhenyl)Propylamine (%) |
---|---|---|---|
NaBH(OAc)₃ | DCE | AcOH | 90 |
NaBH₃CN | MeOH | AcONH₄ | 88 |
NaBH₄ | MeOH | None | 65 (with significant alcohol byproduct) |
H₂ (5 bar) / Pd-C (5%) | EtOH | TFA | 92 |
Accessing enantiomerically pure 2-{[1-(3-chlorophenyl)propyl]amino}acetamide necessitates chiral induction during formation of the stereogenic center at the benzylic carbon.
Table 4: Asymmetric Synthesis Method Performance
Method | Catalyst/Enzyme | Key Condition | ee (%) |
---|---|---|---|
Transfer Hydrogenation | Cp*Ir / (S)-PicAm ligand | HCO₂NH₄, iPrOH, 80°C | 95 (R) |
H₂ Hydrogenation | Ru/(S)-Xyl-SDP | H₂ (50 bar), MeOH, 40°C | 91 (S) |
Enzymatic Reductive Amination | Engineered IRED | NH₄Cl, Glucose/GDH, pH 8.0 | >99 (S) |
Ni(II)/Soloshonok Ligand Alkylation | Ni(II)-(R)-16 complex | KOH, DMF, -20°C | 98 (R) * |
(For analogous α-amino acid synthesis)*
Solid-phase synthesis (SPS) enables rapid parallel synthesis and purification, ideal for generating libraries of analogs. Implementation for the target compound involves:
Advantages & Limitations:
Table 5: Solid-Phase Resin Performance Comparison
Resin Type | Linker Chemistry | Loading (mmol/g) | Cleavage Condition | Typical Yield (%) |
---|---|---|---|---|
Rink Amide AM | Amide | 0.6–0.8 | TFA/DCM (95:5) | 75–85 |
Wang | Ester → Amide | 0.7–1.0 | TFA/DCM (95:5) | 70–80 |
Sieber Amide | Amide | 0.5–0.7 | Dilute TFA (1–5%) | 80–90 |
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8